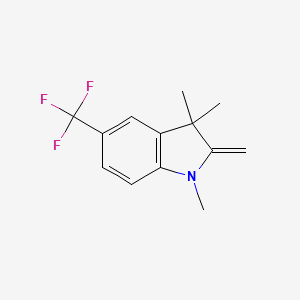![molecular formula C16H12N4O2 B15250682 [3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)- CAS No. 821784-38-7](/img/structure/B15250682.png)
[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a bipyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the nitration of a bipyridine precursor followed by amination. The nitration step can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts (such as palladium on carbon), nitric acid, sulfuric acid, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted bipyridines. These products can be further utilized in various applications, including the synthesis of more complex molecules .
科学的研究の応用
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other nitrophenyl-substituted bipyridines and related heterocyclic compounds. Examples include:
- N-(2-Nitrophenyl)-[3,4’-bipyridin]-5-amine
- N-(4-Nitrophenyl)-[3,4’-bipyridin]-5-amine
- 4,4’-((3-Nitrophenyl)methylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) compound with picric acid .
Uniqueness
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .
特性
CAS番号 |
821784-38-7 |
|---|---|
分子式 |
C16H12N4O2 |
分子量 |
292.29 g/mol |
IUPAC名 |
N-(3-nitrophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12N4O2/c21-20(22)16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19H |
InChIキー |
ARBUMXHUYKBGSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CN=CC(=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


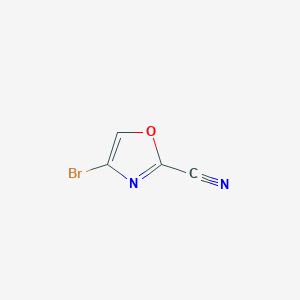
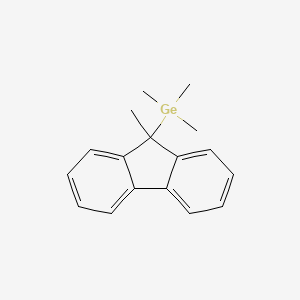
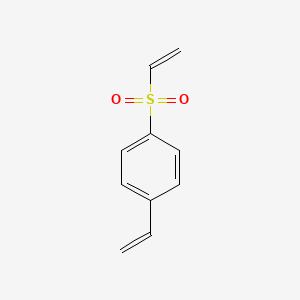
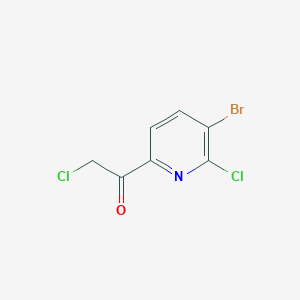

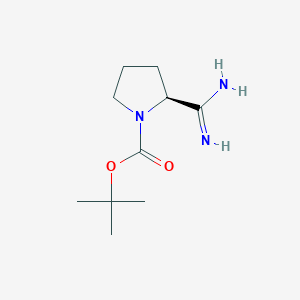
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
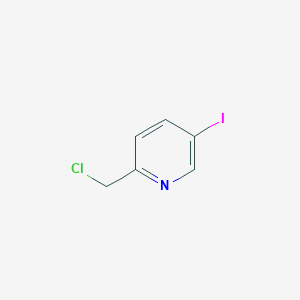

![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
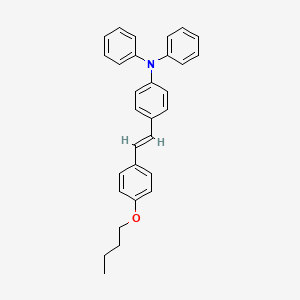
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
